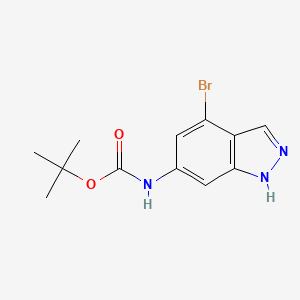

tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-(4-bromo-1H-indazol-6-yl)carbamate: is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

Bromination: The indazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Carbamate Formation: The final step involves the reaction of the brominated indazole with tert-butyl isocyanate to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazole derivatives.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce various functional groups onto the indazole core.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like cesium carbonate in solvents like 1,4-dioxane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-indazole derivative, while coupling reactions could introduce various aryl or alkyl groups onto the indazole core.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-bromo-1H-indazol-6-yl)carbamate is used as an intermediate in the synthesis of various indazole derivatives, which are valuable in medicinal chemistry for the development of new drugs .

Biology and Medicine: Indazole derivatives, including this compound, have shown potential as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases . They also exhibit anticancer, anti-inflammatory, and antibacterial activities .

Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. It may also find applications in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential inhibitor of phosphoinositide 3-kinase δ, it may interfere with the signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

- tert-Butyl N-(4-bromo-1H-indazol-5-yl)carbamate

- tert-Butyl N-(4-chloro-1H-indazol-6-yl)carbamate

- tert-Butyl N-(4-fluoro-1H-indazol-6-yl)carbamate

Comparison: While these compounds share a similar indazole core structure, the presence of different halogen atoms (bromine, chlorine, fluorine) can significantly influence their chemical reactivity and biological activity. For example, the bromine atom in tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate may make it more reactive in nucleophilic substitution reactions compared to its chloro or fluoro counterparts . Additionally, the biological activity of these compounds can vary, with each halogenated derivative potentially exhibiting different levels of potency and selectivity towards specific molecular targets .

Biological Activity

Tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate is a compound of significant interest within the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features an indazole core substituted with a bromine atom and a tert-butyl carbamate group. The synthesis typically involves the following steps:

- Formation of the Indazole Core : Various methods such as transition metal-catalyzed reactions or reductive cyclization are employed.

- Bromination : The indazole is brominated using agents like N-bromosuccinimide (NBS).

- Carbamate Formation : The final step involves reacting the brominated indazole with tert-butyl isocyanate.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, particularly enzymes involved in cell signaling pathways. Notably, it has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) δ, which plays a critical role in various cellular processes including proliferation and survival .

Anticancer Properties

Research indicates that indazole derivatives, including this compound, possess notable anticancer properties. In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation across various cancer cell lines. For instance:

- IC50 Values : The compound shows potent inhibition in colorectal carcinoma cells (IC50 = 23 ± 11 nM) and other cancer types, indicating its potential as a therapeutic agent .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer effects, this compound has also been noted for its antimicrobial and anti-inflammatory activities. It has shown efficacy against several bacterial strains, suggesting possible applications in treating infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Anticancer Activity (IC50) | Other Activities |

|---|---|---|---|

| This compound | Structure | 23 ± 11 nM | Antimicrobial, Anti-inflammatory |

| Tert-butyl N-(4-chloro-1H-indazol-6-yl)carbamate | Structure | 45 ± 15 nM | Moderate antimicrobial |

| Tert-butyl N-(4-fluoro-1H-indazol-6-yl)carbamate | Structure | 30 ± 10 nM | Anticancer only |

The presence of different halogen atoms significantly influences the biological activity of these compounds. For example, bromination enhances reactivity in nucleophilic substitution reactions compared to chlorinated or fluorinated analogs .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of indazole derivatives:

- Colorectal Cancer Study : A study demonstrated that this compound effectively inhibited WNT pathway activity in human embryonic kidney cells, suggesting its role in targeting specific cancer pathways .

- Antimicrobial Efficacy : Another research effort showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential use in treating infections.

Properties

CAS No. |

1638764-92-7 |

|---|---|

Molecular Formula |

C12H14BrN3O2 |

Molecular Weight |

312.16 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate |

InChI |

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-7-4-9(13)8-6-14-16-10(8)5-7/h4-6H,1-3H3,(H,14,16)(H,15,17) |

InChI Key |

PFKMFETZSXHWFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=NN2)C(=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.